molecular formula C17H20Cl2FN3O2 B2649532 (2-Chloro-6-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride CAS No. 1396849-27-6

(2-Chloro-6-fluorophenyl)(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2649532
CAS No.: 1396849-27-6
M. Wt: 388.26
InChI Key: LNFCNMDNPGXROH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography. Unfortunately, the specific molecular structure analysis for this compound is not available in the literature .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and more. Unfortunately, the specific physical and chemical properties for this compound are not available in the literature .

Scientific Research Applications

Analytical Methods in Pharmaceutical Research

Research involving structurally similar compounds, such as flunarizine and its degradation products, utilizes advanced analytical techniques like micellar liquid chromatography (MLC) and microemulsion liquid chromatography (MELC). These methods are critical for the separation, identification, and quantification of pharmaceutical compounds and their degradation products, highlighting the importance of analytical chemistry in ensuring drug stability and efficacy (El-Sherbiny et al., 2005).

Novel Synthetic Routes and Biological Activities

Research on novel synthetic routes for creating triazole analogues of piperazine demonstrates the ongoing interest in synthesizing new compounds for biological evaluation. Such compounds have shown significant antibacterial activity against human pathogens, indicating the potential of novel synthetic compounds for developing new antimicrobial agents (Nagaraj et al., 2018).

Molecular Interaction Studies

Studies on the molecular interaction of certain antagonists with receptors, such as the CB1 cannabinoid receptor, underscore the relevance of understanding the binding modes and conformational preferences of chemical compounds. This knowledge aids in the design of drugs with targeted actions, enhancing therapeutic efficacy and reducing side effects (Shim et al., 2002).

Drug Metabolism and Pharmacokinetics

The study of the metabolism of drugs, such as flunarizine in different species, is essential for understanding species-specific metabolic pathways. This information is critical for predicting drug behavior in humans, optimizing dosing regimens, and minimizing adverse effects (Lavrijsen et al., 1992).

Receptor-Based Mechanisms of Action

Research into the receptor-based mechanisms of action for compounds like 873140, a CCR5 receptor antagonist, reveals the intricate interactions between chemical compounds and biological receptors. Such studies are fundamental in drug development, particularly for diseases like HIV, where receptor blockade can prevent viral entry into cells (Watson et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. Unfortunately, the specific mechanism of action for this compound is not available in the literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, specific safety and hazard information for this compound is not available in the literature .

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFN3O2.ClH/c1-11-13(12(2)24-20-11)10-21-6-8-22(9-7-21)17(23)16-14(18)4-3-5-15(16)19;/h3-5H,6-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFCNMDNPGXROH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20Cl2FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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